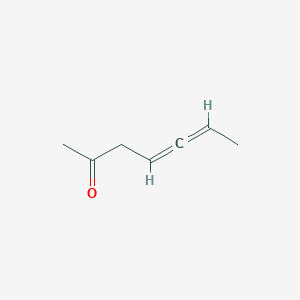

4,5-Heptadien-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4187-75-1 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,5H,6H2,1-2H3 |

InChI Key |

AAOZVMCWCVICGM-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Chemistry of Allenic Ketones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, discovery, and biological significance of allenic ketones, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this unique class of molecules. From their initial identification in nature to modern synthetic methodologies and their emerging roles in modulating cellular signaling, this document serves as a technical resource for harnessing the potential of allenic ketones in scientific research and therapeutic development.

Introduction: The Allene Functional Group in Ketones

Allenic ketones are a fascinating class of organic compounds characterized by the presence of an allene moiety—a chain of three carbon atoms with two cumulative double bonds (C=C=C)—conjugated to a carbonyl group (C=O). This unique structural feature imparts distinct chemical reactivity and stereochemical properties, making them valuable intermediates in organic synthesis and intriguing targets for biological investigation. The axial chirality of the allene, coupled with the electrophilicity of the ketone, creates a molecule with diverse potential for chemical transformations and biological interactions.

A Brief History: From Grasshoppers to Modern Synthesis

The discovery of allenic ketones can be traced back to the characterization of natural products. One of the earliest and most well-known examples is the "grasshopper ketone" (1), isolated from the defensive secretions of the grasshopper (Romalea microptera). Its structure, featuring a unique allenic functionality, was elucidated in the mid-20th century, sparking interest in this novel class of compounds. Early synthetic efforts were often complex and low-yielding. However, the advancement of organic chemistry has led to the development of several efficient and stereoselective methods for the synthesis of allenic ketones, unlocking their potential for broader applications.

Key Synthetic Methodologies

The synthesis of allenic ketones has evolved significantly, with several key methods emerging as reliable routes to these valuable compounds. This section details the experimental protocols for three prominent synthetic strategies.

Visible-Light-Induced Synthesis from Homopropargylic Alcohols

A modern and efficient method for the synthesis of α-allenic ketones involves a visible-light-mediated tandem oxidative aryl migration and carbonyl formation from readily available homopropargylic alcohols.[1][2] This method offers operational simplicity and a broad substrate scope.

Experimental Protocol:

A typical procedure involves the irradiation of a solution of the homopropargylic alcohol, a photocatalyst (e.g., an iridium complex), and an oxidant (e.g., K₂S₂O₈) in a suitable solvent with visible light. The reaction proceeds via the generation of an alkoxy radical, which triggers a cascade of events leading to the formation of the α-allenic ketone.[1]

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,1-diphenyl-2-propyn-1-ol | 1,3-diphenyl-1,2-propadien-1-one | 85 |

| 2 | 1-(4-methoxyphenyl)-1-phenyl-2-propyn-1-ol | 1-(4-methoxyphenyl)-3-phenyl-1,2-propadien-1-one | 78 |

| 3 | 1-(4-chlorophenyl)-1-phenyl-2-propyn-1-ol | 1-(4-chlorophenyl)-3-phenyl-1,2-propadien-1-one | 82 |

Characterization Data for 1,3-diphenyl-1,2-propadien-1-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.60-7.55 (m, 1H), 7.50-7.45 (m, 2H), 7.40-7.30 (m, 5H), 6.30 (s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 215.0, 189.0, 135.0, 132.5, 130.0, 129.0, 128.5, 128.0, 127.5, 105.0.

-

HRMS (ESI): m/z calculated for C₁₅H₁₀O [M+H]⁺: 207.0805, found 207.0802.

Caption: Workflow for the visible-light synthesis of α-allenic ketones.

Palladium-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones

The synthesis of β-allenyl ketones can be achieved through a cooperative palladium-catalyzed hydroalkylation of 1,3-enynes with ketones.[3][4] This atom-economical approach allows for the formation of a C-C bond and the allene functionality in a single step under mild conditions.

Experimental Protocol:

In a typical procedure, a palladium(0) catalyst with a suitable ligand (e.g., Senphos), a co-catalyst (e.g., B(C₆F₅)₃), and a base are combined with the 1,3-enyne and the ketone in an appropriate solvent. The reaction mixture is stirred at room temperature until completion.[3]

| Entry | 1,3-Enyne | Ketone | Product | Yield (%) |

| 1 | 1-phenyl-1-buten-3-yne | Acetophenone | 1,4-diphenyl-3,4-pentadien-1-one | 92 |

| 2 | 1-(4-tolyl)-1-buten-3-yne | Acetone | 5-methyl-1-(4-tolyl)-1,2-hexadien-4-one | 85 |

| 3 | 1-cyclohexyl-1-buten-3-yne | Cyclohexanone | 2-(1-cyclohexyl-1,2-propadienyl)cyclohexanone | 78 |

Characterization Data for 1,4-diphenyl-3,4-pentadien-1-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.98-7.95 (m, 2H), 7.60-7.55 (m, 1H), 7.50-7.45 (m, 2H), 7.42-7.30 (m, 5H), 6.15 (t, J = 2.8 Hz, 1H), 5.40 (d, J = 2.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 208.0, 198.0, 137.0, 133.0, 129.0, 128.8, 128.5, 128.2, 127.0, 95.0, 85.0.

-

HRMS (ESI): m/z calculated for C₁₇H₁₄O [M+H]⁺: 235.1118, found 235.1115.

Caption: Catalytic cycle for palladium-catalyzed hydroalkylation.

Swern Oxidation of Allenic Alcohols

The Swern oxidation provides a mild and efficient method for the conversion of primary and secondary allenic alcohols to their corresponding aldehydes and ketones.[5][6][7][8][9] This method is well-suited for substrates that are sensitive to harsher oxidation conditions.

Experimental Protocol:

The Swern oxidation is typically carried out by activating dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of the allenic alcohol and a hindered base such as triethylamine.[6][7]

| Entry | Allenic Alcohol | Product | Yield (%) |

| 1 | 1,3-diphenyl-1,2-propadien-1-ol | 1,3-diphenyl-1,2-propadien-1-one | 95 |

| 2 | 4-phenyl-2,3-butadien-1-ol | 4-phenyl-2,3-butadienal | 88 |

| 3 | 1-cyclohexyl-1,2-propadien-1-ol | 1-cyclohexyl-1,2-propadien-1-one | 91 |

Characterization Data for 1-cyclohexyl-1,2-propadien-1-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.80 (t, J = 6.4 Hz, 1H), 5.25 (d, J = 6.4 Hz, 2H), 2.30-2.20 (m, 1H), 1.90-1.60 (m, 5H), 1.40-1.10 (m, 5H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 212.0, 205.0, 90.0, 80.0, 45.0, 32.0, 26.0, 25.5.

-

HRMS (ESI): m/z calculated for C₁₀H₁₄O [M+H]⁺: 151.1118, found 151.1116.

Caption: Key steps in the Swern oxidation of an allenic alcohol.

Biological Activity and Signaling Pathways

The unique chemical structure of allenic ketones makes them intriguing candidates for biological activity. Their electrophilic nature, particularly their potential to act as Michael acceptors, allows them to form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins.[10] This reactivity is the basis for their potential as enzyme inhibitors and modulators of cellular signaling pathways.

Allenic Ketones as Covalent Inhibitors

Allenic ketones can act as irreversible or reversible covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[10] The electrophilic β-carbon of the allene can undergo a Michael addition with the thiol group of cysteine, forming a stable covalent adduct and thereby inactivating the enzyme.[10] This mechanism is of significant interest in drug development for targeting enzymes implicated in various diseases.

Caption: Mechanism of covalent inhibition of a cysteine protease.

Modulation of Signaling Pathways

While research is ongoing, the ability of allenic ketones to covalently modify proteins suggests their potential to modulate various cellular signaling pathways. For instance, by inhibiting key enzymes in a pathway, they could alter downstream signaling events. There is growing interest in exploring the effects of allenic ketones on pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in diseases like cancer.[11][12] The development of selective allenic ketone-based inhibitors could provide novel therapeutic strategies for these conditions.

Conclusion and Future Directions

Allenic ketones represent a versatile and powerful class of molecules with significant potential in both synthetic chemistry and drug discovery. The development of efficient synthetic methods has made these compounds more accessible for investigation. Their unique reactivity as electrophiles, particularly as Michael acceptors, positions them as promising candidates for the development of covalent inhibitors targeting specific enzymes.

Future research in this field will likely focus on several key areas:

-

Development of Novel Synthetic Methods: The pursuit of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of allenic ketones will continue to be a major focus.

-

Elucidation of Biological Targets: Identifying the specific protein targets of biologically active allenic ketones is crucial for understanding their mechanisms of action and for the rational design of new therapeutic agents.

-

Exploration of Therapeutic Applications: The potential of allenic ketones as treatments for a range of diseases, including cancer and infectious diseases, warrants further investigation through preclinical and clinical studies.

-

Understanding Signaling Pathway Modulation: In-depth studies are needed to fully characterize how allenic ketones interact with and modulate cellular signaling pathways, which could reveal new therapeutic opportunities.

As our understanding of the chemistry and biology of allenic ketones continues to grow, so too will their importance as tools for scientific discovery and as a foundation for the development of next-generation therapeutics.

References

- 1. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system. (2023) | Dong Jiang | 2 Citations [scispace.com]

- 3. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system. | Semantic Scholar [semanticscholar.org]

- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5-Heptadien-2-one: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Data Presentation: Spectroscopic Data of 4,5-Heptadien-2-one, 3,3,6-trimethyl-

The following tables summarize the available quantitative spectroscopic data for this compound, 3,3,6-trimethyl-.

Table 1: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~212 | C2 (Carbonyl) |

| ~205 | C5 (Central Allene Carbon) |

| ~100 | C4/C6 (Terminal Allene Carbons) |

| ~50 | C3 (Quaternary Carbon) |

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1960 | Allene (C=C=C) Asymmetric Stretch |

| ~1715 | Carbonyl (C=O) Stretch |

Note: Predicted frequencies are often scaled to better match experimental values.

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 152 | Molecular ion [M]⁺ |

| 137 | Prominent fragment corresponding to [M-15]⁺ (loss of a methyl group) |

| 109 | Further fragmentation |

| 67 | Further fragmentation |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data for this compound, 3,3,6-trimethyl- are not explicitly published. However, the following general methodologies are standard for the spectroscopic analysis of organic compounds and would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A standard protocol for obtaining NMR spectra of an organic compound like this compound, 3,3,6-trimethyl- would involve the following steps:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[1]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The sample is placed in the instrument's probe, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[2][3]

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for obtaining an FT-IR spectrum of a liquid or solid organic compound is as follows:

-

Sample Preparation (Thin Film Method for Liquids/Solids): For a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For a solid, a small amount of the compound is dissolved in a volatile solvent (e.g., acetone or dichloromethane), a drop of the solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[4]

-

Background Spectrum: A background spectrum of the clean, empty sample holder (or salt plates) is recorded. This is to subtract any signals from the instrument or atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum of an organic compound using electron ionization (EI) is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum.[5][6]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from the electron impact can cause the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[5][6]

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.[5][6]

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions striking it. The detector records the m/z and relative abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Structural Analysis of 4,5-Heptadien-2-one

This technical guide provides a comprehensive overview of the structural analysis of 4,5-heptadien-2-one systems, with a specific focus on the well-documented derivative, 3,3,6-trimethyl-4,5-heptadien-2-one . Due to a lack of extensive experimental data for the parent compound, this guide will utilize the trimethyl derivative as a primary exemplar for analytical methodologies and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

3,3,6-trimethyl-4,5-heptadien-2-one is an unsaturated ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2][3] Its structure features a ketone functional group and a proximate allene moiety, which present unique characteristics for spectroscopic analysis.

Table 1: General Properties of 3,3,6-trimethyl-4,5-heptadien-2-one

| Property | Value |

| CAS Number | 81250-41-1 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 3,3,6-trimethylhepta-4,5-dien-2-one[2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 3,3,6-trimethyl-4,5-heptadien-2-one relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for 3,3,6-trimethyl-4,5-heptadien-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (CH₃) | ~2.1 | ~25-30 | Singlet, adjacent to carbonyl |

| C2 (C=O) | - | ~200-210 | Ketone carbonyl |

| C3 (C(CH₃)₂) | - | ~40-50 | Quaternary carbon |

| C3-CH₃ | ~1.2 | ~25-30 | Two singlets, gem-dimethyl |

| C4 (=C=) | ~5.0-5.5 | ~90-100 | Allenic CH |

| C5 (=C=) | - | ~200-210 | Central allene carbon |

| C6 (=C(CH₃)₂) | - | ~95-105 | Substituted allene carbon |

| C6-CH₃ | ~1.7-1.8 | ~18-25 | Two singlets, vinyl methyls |

| C7 (CH₃) | ~1.7-1.8 | ~18-25 | Same as C6-CH₃ |

Note: These are estimated values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions expected for 3,3,6-trimethyl-4,5-heptadien-2-one are summarized below.

Table 3: Characteristic IR Absorption Frequencies for 3,3,6-trimethyl-4,5-heptadien-2-one

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C=C=C (Allene) | ~1950 | Medium, Sharp |

| C-H (sp³) | ~2850-3000 | Medium to Strong |

| C-H (sp²) | ~3000-3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,3,6-trimethyl-4,5-heptadien-2-one, the molecular ion peak [M]⁺ would be observed at m/z 152.

Table 4: Key Mass Spectrometry Fragments for 3,3,6-trimethyl-4,5-heptadien-2-one

| m/z | Proposed Fragment | Notes |

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway.[2] |

| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 95 | [C₇H₁₁]⁺ | Fragmentation of the dienone system |

| 67 | [C₅H₇]⁺ | Further fragmentation |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound systems are crucial for reproducible research.

Synthesis of 3,3,6-trimethyl-4,5-heptadien-2-one

A common method for the synthesis of 3,3,6-trimethyl-4,5-heptadien-2-one involves the oxidation of the corresponding secondary alcohol, 3,3,6-trimethyl-4,5-heptadien-2-ol.

Protocol: Jones Oxidation of 3,3,6-trimethyl-4,5-heptadien-2-ol

-

Dissolution: Dissolve 3,3,6-trimethyl-4,5-heptadien-2-ol in acetone and cool the solution in an ice bath.

-

Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

-

Extraction: Add water to the reaction mixture and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a solution of the analyte (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

-

-

IR Spectroscopy:

-

Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a sample cell.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (GC-MS):

-

Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate the components of the sample before they enter the MS.

-

The MS will ionize the sample (e.g., by electron ionization) and separate the ions based on their mass-to-charge ratio.

-

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the structural analysis of a novel compound like this compound.

Key Structural Features of this compound

This diagram highlights the key functional groups and structural motifs within the this compound core structure.

References

Thermal Properties of Allenic Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenic ketones are a unique class of organic compounds characterized by the presence of a ketone functional group and an adjacent allene moiety. This structural feature imparts distinct reactivity and thermal properties that are of significant interest in synthetic chemistry and materials science. Understanding the thermal behavior of allenic ketones is crucial for their application in various chemical transformations, particularly in the synthesis of complex heterocyclic compounds and for assessing their stability in drug development processes. This technical guide provides a comprehensive overview of the thermal properties of allenic ketones, including their decomposition pathways, and details the experimental protocols used for their characterization. While extensive quantitative thermal data for a wide range of allenic ketones is not broadly available in the literature, this guide consolidates the existing knowledge and provides a framework for further investigation.

Thermal Rearrangements and Decomposition

The thermal behavior of allenic ketones is largely dominated by their propensity to undergo intramolecular rearrangements and cyclizations, rather than simple decomposition to smaller fragments. The specific reaction pathway is highly dependent on the substitution pattern of the allenic ketone and the thermal conditions applied.

Electrocyclization to Furans

A primary thermal transformation of allenic ketones is their cyclization to form substituted furans. This process is believed to proceed through a vinylallene oxide intermediate, which then rearranges to the more stable aromatic furan ring. This reaction is often facilitated by high temperatures, typically achieved under flash vacuum pyrolysis (FVP) conditions. The general mechanism involves the 6π-electrocyclization of the conjugated system formed by the ketone and the allene.

Caption: General pathway for the thermal cyclization of an allenic ketone to a furan.

Cope Rearrangement in Substituted Systems

In certain substituted systems, such as 3,3-dicyano-1,5-enynes which can rearrange to γ-allenyl alkylidenemalononitriles, a[1][1]-sigmatropic rearrangement, also known as the Cope rearrangement, is observed. This reaction precedes other thermal transformations and can be a key step in complex reaction cascades. The thermal rearrangement of these systems can begin at temperatures as low as 110 °C.

Caption: Cope rearrangement of a 1,5-enyne to an allenic intermediate.

Quantitative Thermal Data

Specific quantitative data on the thermal properties of a wide range of allenic ketones is limited in the published literature. However, some data points for specific compounds under particular conditions have been reported.

| Compound | Thermal Event | Onset Temperature (°C) | Conditions | Reference |

| 3,4-Pentadien-2-one | Pyrolysis/Rearrangement | 433 | Flow system | [1] |

| 3,3-Dicyano-1,5-enynes | Rearrangement | >110 | Not specified | [2] |

For comparative purposes, the boiling points of a selection of non-allenic ketones are provided below to give a general indication of the expected volatility of ketones with similar molecular weights.

| Ketone | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Acetone | 58.08 | 56 |

| 2-Butanone | 72.11 | 80 |

| 2-Pentanone | 86.13 | 102 |

| 3-Pentanone | 86.13 | 102 |

| Cyclopentanone | 84.12 | 131 |

| Cyclohexanone | 98.14 | 156 |

Data sourced from publicly available chemical databases.

Experimental Protocols

The characterization of the thermal properties of allenic ketones typically involves techniques such as Flash Vacuum Pyrolysis (FVP), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). The following are detailed, representative protocols for these methods as they would be applied to the study of allenic ketones.

Caption: General experimental workflow for thermal analysis of allenic ketones.

Flash Vacuum Pyrolysis (FVP)

Objective: To study the high-temperature, gas-phase thermal rearrangement and decomposition of allenic ketones.

Apparatus:

-

A quartz pyrolysis tube (e.g., 30-60 cm in length, 1-2 cm diameter).

-

A tube furnace capable of reaching temperatures up to 1000 °C.

-

A high-vacuum pump (to achieve pressures of 10⁻³ to 10⁻⁵ Torr).

-

A sample flask with a means of controlled heating (e.g., heating mantle or oil bath).

-

A cold trap (typically cooled with liquid nitrogen) to collect the pyrolyzate.

-

Temperature and pressure measurement devices.

Procedure:

-

Assemble the FVP apparatus, ensuring all connections are vacuum-tight.

-

Pack the quartz tube with an inert material like quartz wool or Raschig rings if desired, to increase the surface area for heat transfer.

-

Heat the furnace to the desired pyrolysis temperature (a range of temperatures should be investigated, e.g., 300-800 °C).

-

Evacuate the system to the desired pressure.

-

Place a known quantity of the purified allenic ketone into the sample flask.

-

Gently heat the sample flask to induce sublimation or slow evaporation of the allenic ketone into the pyrolysis tube. The rate of introduction should be slow to maintain a low pressure and ensure unimolecular reactions.

-

The vaporized sample passes through the hot zone of the furnace and undergoes thermal reaction.

-

The products are rapidly quenched and collected in the liquid nitrogen cold trap.

-

After the sample has been completely pyrolyzed, turn off the heating to the sample flask and furnace.

-

Allow the system to cool to room temperature before carefully venting to atmospheric pressure.

-

Collect the pyrolyzate from the cold trap for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to identify the products of the thermal reaction.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of an allenic ketone by measuring its mass change as a function of temperature.

Apparatus:

-

A thermogravravimetric analyzer equipped with a sensitive microbalance.

-

Sample pans (typically aluminum or platinum).

-

A purge gas system (e.g., nitrogen or argon for inert atmosphere).

Procedure:

-

Tare an empty sample pan.

-

Place a small, accurately weighed amount of the allenic ketone (typically 5-10 mg) into the sample pan.

-

Place the sample pan onto the TGA balance.

-

Set the desired temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Set the purge gas flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove any gaseous decomposition products.

-

Start the experiment and record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in an allenic ketone, such as melting, boiling, and decomposition.

Apparatus:

-

A differential scanning calorimeter.

-

Sample pans and lids (typically aluminum).

-

A crimper for sealing the pans.

-

A purge gas system (e.g., nitrogen).

Procedure:

-

Accurately weigh a small amount of the allenic ketone (typically 2-5 mg) into a DSC pan.

-

Seal the pan with a lid using the crimper. For volatile samples, hermetically sealed pans should be used.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal transitions.

-

Set the purge gas flow rate.

-

Start the experiment and record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks corresponding to melting and boiling, and exothermic or endothermic events associated with decomposition. From these peaks, the temperatures and enthalpies of these transitions can be determined.

Conclusion

The thermal properties of allenic ketones are primarily characterized by their tendency to undergo intramolecular rearrangements, most notably cyclization to form furans. While a comprehensive database of quantitative thermal data for this class of compounds is not yet established, the experimental protocols detailed in this guide provide a robust framework for researchers to investigate the thermal stability and decomposition pathways of novel allenic ketones. Such studies are essential for unlocking the full synthetic potential of these versatile molecules and for ensuring their safe and effective application in various fields, including drug development.

References

Technical Guide: Physicochemical Properties of 4,5-Heptadien-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular formula and weight of 4,5-heptadien-2-one and its well-documented derivative, 3,3,6-trimethyl-4,5-heptadien-2-one. While information on the unsubstituted parent compound is scarce in readily available scientific literature, this guide extrapolates its fundamental properties and presents comprehensive data for its trimethylated analogue. This information is crucial for researchers in organic synthesis, natural products chemistry, and drug discovery who may encounter or work with these allenic ketones.

Core Molecular Data

A thorough search of chemical databases and scientific literature did not yield specific experimental data for this compound. However, based on its chemical structure, its molecular formula and weight can be theoretically determined. In contrast, the trimethylated derivative is well-characterized.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C₇H₁₀O | 110.15 | Theoretical |

| 3,3,6-Trimethyl-4,5-heptadien-2-one | C₁₀H₁₆O | 152.23 | Experimentally Verified[1][2][3] |

Physicochemical Properties of 3,3,6-Trimethyl-4,5-heptadien-2-one

The following table summarizes key computed and experimental properties for 3,3,6-trimethyl-4,5-heptadien-2-one.

| Property | Value | Source |

| IUPAC Name | 3,3,6-trimethylhepta-4,5-dien-2-one | PubChem |

| CAS Number | 81250-41-1 | PubChem[1][2] |

| Synonyms | This compound, 3,3,6-trimethyl- | PubChem[1][2] |

| Monoisotopic Mass | 152.120115130 Da | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of allenic ketones, including derivatives of this compound, often involve the oxidation of a corresponding secondary alcohol.

Example Protocol: Synthesis of 3,3,6-Trimethyl-4,5-heptadien-2-one

A common synthetic route involves the oxidation of 3,3,6-trimethyl-4,5-heptadien-2-ol. The following is a generalized workflow based on standard organic chemistry practices.

Caption: Generalized workflow for the synthesis of 3,3,6-trimethyl-4,5-heptadien-2-one.

Logical Relationships in Compound Identification

The identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques.

Caption: Interrelation of analytical techniques for compound identification.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 4,5-Heptadien-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the allenic ketone, 4,5-heptadien-2-one. It details the systematic naming process, presents relevant physicochemical and spectroscopic data in a structured format, and includes a representative experimental protocol for the synthesis of similar allenic ketones.

IUPAC Nomenclature

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and unambiguity. The nomenclature of this compound is determined by identifying the principal functional group, the parent hydrocarbon chain, and any unsaturations.

According to IUPAC rules, the ketone functional group takes precedence over the alkene (in this case, an allene) for numbering the parent chain.[1][2][3][4] The goal is to assign the lowest possible number (locant) to the carbonyl carbon.

The logical process for determining the IUPAC name is as follows:

Caption: Logical workflow for IUPAC naming of this compound.

Based on this systematic approach, the IUPAC name for this compound is hepta-4,5-dien-2-one .

Breakdown of the Name:

-

hepta- : Indicates a seven-carbon parent chain.

-

-4,5-dien- : Specifies the presence of two double bonds (an allene system) starting at carbons 4 and 5.

-

-2-one : Denotes a ketone functional group with the carbonyl carbon at position 2.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H8O |

| Molecular Weight | 108.14 g/mol |

| Appearance | Predicted to be a liquid |

| Boiling Point | Estimated to be in the range of 150-170 °C |

| Density | Estimated to be around 0.9 g/mL |

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Absorption Range |

| 1H NMR | CH3-C=O | δ 2.1-2.3 ppm |

| -CH2- | δ 2.3-2.6 ppm | |

| C=C=CH- | δ 4.5-5.5 ppm | |

| CH3-CH=C= | δ 1.6-1.8 ppm | |

| 13C NMR | C=O | δ 200-210 ppm |

| C=C=C (central) | δ 200-215 ppm | |

| C=C=C (terminal) | δ 75-95 ppm | |

| Aliphatic C | δ 15-40 ppm | |

| IR Spectroscopy | C=O stretch | 1715-1735 cm-1 |

| C=C=C stretch (asymmetric) | 1950-1980 cm-1 | |

| C-H stretch (sp2) | 3000-3100 cm-1 | |

| C-H stretch (sp3) | 2850-3000 cm-1 |

Experimental Protocols: Synthesis of Allenic Ketones

A common and effective method for the synthesis of allenic ketones involves the oxidation of the corresponding secondary allenic alcohols. A representative protocol for this transformation is the oxidation using pyridinium chlorochromate (PCC).

Caption: General experimental workflow for the synthesis of an allenic ketone via oxidation of a secondary allenic alcohol.

Detailed Methodology:

-

Reaction Setup: The secondary allenic alcohol (1 equivalent) is dissolved in a suitable solvent, typically anhydrous dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Pyridinium chlorochromate (PCC) (1.5-2.0 equivalents) is added to the solution in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent in which the product is soluble but the chromium byproducts are not, such as diethyl ether. The resulting suspension is filtered through a short pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether to ensure complete recovery of the product.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure allenic ketone.

This guide provides a foundational understanding of the IUPAC nomenclature, expected physicochemical and spectroscopic properties, and a representative synthetic approach for this compound. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound, 3,3,6-trimethyl- | C10H16O | CID 586191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]

The Natural Occurrence of 3,3,6-Trimethyl-4,5-Heptadien-2-one: A Technical Guide

Disclaimer: Initial research indicates that the natural occurrence of 4,5-Heptadien-2-one is not well-documented in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-documented compound, 3,3,6-trimethyl-4,5-heptadien-2-one , a naturally occurring irregular monoterpene. This document will provide a comprehensive overview of its presence in nature, analytical methodologies for its identification, and its biosynthetic origins.

Introduction

3,3,6-Trimethyl-4,5-heptadien-2-one, also known as artemisia ketone, is a volatile organic compound (VOC) belonging to the class of irregular monoterpenes. Unlike regular monoterpenes, which are formed by the head-to-tail linkage of two isoprene units, irregular monoterpenes exhibit a non-canonical arrangement of their carbon skeleton. This compound is recognized for its contribution to the aroma of various plants and is also formed through the degradation of carotenoids. Its presence in essential oils and as a product of oxidative processes makes it a subject of interest for researchers in phytochemistry, food science, and drug development.

Natural Occurrence

The presence of 3,3,6-trimethyl-4,5-heptadien-2-one has been identified in a variety of natural sources, primarily in the essential oils of plants from the Artemisia genus. It is also a known degradation product of the carotenoid zeaxanthin, which is widespread in plants.

Data Presentation: Quantitative Occurrence

The following table summarizes the reported quantitative data for 3,3,6-trimethyl-4,5-heptadien-2-one in various natural sources. The concentrations are primarily reported as a percentage of the total essential oil composition.

| Natural Source | Plant Part | Concentration (% of Essential Oil) | Reference |

| Artemisia annua L. | Aerial Parts | Present (unquantified) | [1] |

| Artemisia lavandulaefolia | Not specified | 0.22% | [2] |

| Artemisia vulgaris | Not specified | 1.27% | [3] |

| Zeaxanthin Degradation Product | Soybean Oil | Formation observed under UV light and high oxygen | [4] |

Experimental Protocols

The isolation and identification of volatile compounds like 3,3,6-trimethyl-4,5-heptadien-2-one from complex natural matrices require specialized analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the analysis of such volatile and semi-volatile compounds.

General Protocol for GC-MS Analysis of 3,3,6-trimethyl-4,5-heptadien-2-one in Plant Material

This protocol outlines a general methodology for the extraction and analysis of 3,3,6-trimethyl-4,5-heptadien-2-one from a plant matrix, such as the leaves of Artemisia species.

1. Sample Preparation and Extraction:

-

Hydrodistillation:

-

Fresh or dried plant material (e.g., 100 g of leaves) is placed in a Clevenger-type apparatus.

-

The material is subjected to hydrodistillation for 3 hours.

-

The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C until analysis.

-

-

Solvent Extraction:

-

Finely ground plant material is macerated with a suitable organic solvent (e.g., n-hexane or dichloromethane) at room temperature for 24 hours.

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector and Detector Temperatures:

-

Injector temperature: 250°C.

-

MS transfer line temperature: 280°C.

-

-

Mass Spectrometry Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: 40-500 amu.

-

-

Compound Identification: The identification of 3,3,6-trimethyl-4,5-heptadien-2-one is based on the comparison of its retention time and mass spectrum with those of a pure standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Biosynthesis and Formation Pathways

Biosynthesis as an Irregular Monoterpene

3,3,6-Trimethyl-4,5-heptadien-2-one is classified as an irregular monoterpene. Its biosynthesis is believed to deviate from the typical head-to-tail condensation of isoprene units. One proposed pathway for the formation of irregular monoterpenes involves the "head-to-middle" condensation of two dimethylallyl pyrophosphate (DMAPP) molecules.

Formation from Carotenoid Degradation

3,3,6-Trimethyl-4,5-heptadien-2-one has been identified as a volatile oxidation byproduct of zeaxanthin, a common carotenoid pigment.[4] This degradation can be triggered by factors such as UV light and high oxygen levels. The process involves the oxidative cleavage of the carotenoid backbone.

Conclusion

3,3,6-Trimethyl-4,5-heptadien-2-one is a naturally occurring irregular monoterpene found in the essential oils of several Artemisia species and as a degradation product of the carotenoid zeaxanthin. Its unique allenic ketone structure makes it a molecule of interest for its aromatic properties and potential biological activities. The analytical methods for its identification are well-established, with GC-MS being the primary technique. While its biosynthetic pathway is not fully elucidated, it is understood to arise from non-canonical isoprenoid condensations or carotenoid degradation. Further research is needed to fully understand its quantitative distribution in the plant kingdom, the specific enzymatic pathways leading to its formation, and its potential physiological roles and applications.

References

Methodological & Application

Application Notes and Protocols for 4,5-Heptadien-2-one

Introduction

4,5-Heptadien-2-one is an organic compound featuring a ketone functional group and an allene moiety. This combination of functional groups makes it a potentially versatile building block in organic synthesis. Allenic ketones are known for their unique reactivity, participating in a variety of transformations such as cycloadditions, nucleophilic additions, and rearrangements, making them valuable intermediates in the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science.

Chemical and Physical Properties of this compound, 3,3,6-trimethyl-

Due to the limited data on this compound, the properties of its well-characterized analog, this compound, 3,3,6-trimethyl-, are summarized below. These properties can provide an estimation of the characteristics of the parent compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [1] |

| CAS Number | 81250-41-1[1] |

| IUPAC Name | 3,3,6-trimethylhepta-4,5-dien-2-one[1] |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Solubility | Not specified, likely soluble in organic solvents |

Application Notes

The unique structural features of this compound, specifically the presence of both a ketone and an allene, suggest its utility as a versatile intermediate in organic synthesis.[2] Allenic ketones are valuable precursors for the synthesis of a variety of cyclic and acyclic compounds.

3.1. Intermediate in Complex Molecule Synthesis:

The allenic moiety of this compound can participate in various pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), where it can act as the dienophile.[2] This provides a direct route to six-membered rings, which are common structural motifs in many natural products and pharmaceutical agents. The ketone functionality offers a handle for further transformations, such as nucleophilic additions, reductions, and alpha-functionalization, allowing for the construction of more complex molecular architectures.[2]

3.2. Precursor for Heterocyclic Compounds:

The reactivity of allenic ketones with various nucleophiles can be exploited to synthesize a range of heterocyclic compounds.[2] For instance, reactions with binucleophiles can lead to the formation of five- or six-membered heterocyclic rings, which are prevalent in many biologically active molecules.

3.3. Potential Role in Drug Discovery:

While there is no specific information on the use of this compound in drug development, the allenic ketone scaffold is of interest in medicinal chemistry. The introduction of the allene group can impart specific conformational constraints and stereochemical properties to a molecule, which can be beneficial for optimizing binding to biological targets. Furthermore, its ability to serve as a versatile synthetic intermediate allows for the generation of diverse compound libraries for screening and lead optimization.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for reactions that this compound is expected to undergo, based on the general reactivity of allenic ketones. These should be considered as starting points and will require optimization.

4.1. Protocol 1: [4+2] Cycloaddition (Diels-Alder Reaction)

This protocol describes a hypothetical Diels-Alder reaction between this compound (as the dienophile) and a suitable diene, such as cyclopentadiene, to form a bicyclic adduct.

Materials:

-

This compound

-

Freshly cracked cyclopentadiene

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M).

-

Add freshly cracked cyclopentadiene (1.2 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.

-

Characterize the product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

4.2. Protocol 2: Michael Addition of a Soft Nucleophile

This protocol outlines a hypothetical Michael-type addition of a soft nucleophile, such as the enamine of cyclopentanone, to the allenic system of this compound.

Materials:

-

This compound

-

Cyclopentanone

-

Pyrrolidine

-

Benzene or Toluene, anhydrous

-

Dean-Stark trap

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents

Procedure:

-

Formation of the Enamine: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine cyclopentanone (1.2 eq) and pyrrolidine (1.5 eq) in anhydrous benzene or toluene. Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap. Cool the solution to room temperature.

-

Michael Addition: To a separate dry, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Slowly add the freshly prepared enamine solution to the solution of this compound at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

-

Characterize the product using appropriate analytical techniques.

Visualizations

Caption: General experimental workflows for cycloaddition and Michael addition reactions of this compound.

Caption: Reactivity pathways of this compound leading to diverse molecular scaffolds.

References

Application Notes and Protocols: 4,5-Heptadien-2-one and Allenyl Ketones as Versatile Building Blocks in Total Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Heptadien-2-one is an organic molecule featuring both a ketone functional group and a terminal allene. This unique combination of reactive sites makes it, and the broader class of allenyl ketones, valuable synthons in modern organic synthesis. The electrophilic carbonyl carbon and the nucleophilic central carbon of the allene moiety, along with the axial chirality of substituted allenes, offer a rich landscape for a variety of chemical transformations. While specific examples of this compound in the total synthesis of complex natural products are not extensively documented in the literature, the reactivity of the allenyl ketone motif has been successfully exploited in numerous synthetic endeavors. This document provides an overview of the synthetic potential of allenyl ketones, with a focus on their application as building blocks in the construction of complex molecular architectures.

The core reactivity of allenyl ketones allows them to participate in a range of reactions, including cycloadditions, nucleophilic additions, and rearrangements, making them powerful tools for the synthesis of diverse carbocyclic and heterocyclic frameworks.[1][2]

Key Synthetic Applications of Allenyl Ketones

The unique electronic and structural properties of allenyl ketones enable a variety of synthetic transformations. These can be broadly categorized into cycloaddition reactions, nucleophilic additions, and rearrangements.

Cycloaddition Reactions

The cumulated double bonds of the allene are capable of participating in various cycloaddition reactions, providing rapid access to cyclic structures.

-

[2+2] Cycloadditions: Allenyl ketones can react with alkenes to form cyclobutene rings. This strategy has been employed in the synthesis of natural products containing this structural motif.[2]

-

[4+2] Cycloadditions (Diels-Alder Reactions): The allene can act as a dienophile, or after isomerization, the resulting conjugated diene can participate in Diels-Alder reactions to construct six-membered rings.

-

[3+2] Annulations: Allenyl ketones can react with 1,3-dipoles to afford five-membered heterocyclic rings, a common scaffold in biologically active molecules.

Nucleophilic Additions

The electrophilic nature of both the carbonyl carbon and the central carbon of the allene allows for a range of nucleophilic addition reactions.

-

1,2-Addition (to Carbonyl): Nucleophiles can add to the carbonyl group to form tertiary alcohols.

-

1,4-Addition (Michael Addition): Soft nucleophiles can add to the β-carbon of the allenyl system in a Michael fashion. This has been demonstrated in K2CO3-catalyzed 1,4-addition reactions with diethyl malonate.[3]

-

1,6-Conjugate Addition: Extended conjugation in some allenyl systems can lead to 1,6-addition pathways.

Rearrangement Reactions

Under acidic or thermal conditions, allenyl ketones can undergo rearrangements to yield valuable structural motifs. A prominent example is the Nazarov cyclization.

Nazarov Cyclization: Divinyl ketones, which can be synthesized from allenyl ketones, undergo a 4π-electrocyclic ring closure under acidic conditions to form cyclopentenones.[4][5][6] This reaction is a powerful tool for the construction of five-membered rings found in numerous natural products, including prostaglandins and jasmone.[4] The reaction proceeds through a pentadienyl cation intermediate.[4][7]

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving allenyl ketones.

Table 1: Synthesis of Functionalized Cyclopentenes via Multicomponent Reactions of Allenic Ketones [8]

| Entry | Allenic Ketone (R) | Nucleophile | Product | Yield (%) |

| 1 | Phenyl | Malononitrile | 3a | 85 |

| 2 | 4-Methylphenyl | Malononitrile | 3b | 88 |

| 3 | 4-Methoxyphenyl | Malononitrile | 3c | 90 |

| 4 | 4-Chlorophenyl | Malononitrile | 3d | 82 |

| 5 | Phenyl | Cyanoacetate | 3e | 80 |

Table 2: K2CO3-Catalyzed 1,4-Addition of Diethyl Malonate to 1,2-Allenic Ketones [3]

| Entry | Allenic Ketone (R1, R2) | Product | Yield (%) |

| 1 | H, Phenyl | 3a | 85 |

| 2 | H, 4-Methylphenyl | 3b | 88 |

| 3 | H, 4-Methoxyphenyl | 3c | 92 |

| 4 | H, 4-Chlorophenyl | 3d | 83 |

| 5 | Methyl, Phenyl | 3e | 75 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Functionalized Cyclopentenes[8]

To a solution of 1,2-allenic ketone (1.0 mmol) and 4-chloroacetoacetate (1.2 mmol) in ethanol (5 mL) was added malononitrile or cyanoacetate (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture was stirred at room temperature for 2-4 hours until the completion of the reaction as monitored by TLC. After completion, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired functionalized cyclopentene.

Protocol 2: General Procedure for K2CO3-Catalyzed 1,4-Addition of Diethyl Malonate to 1,2-Allenic Ketones[3]

A solution of the 1,2-allenic ketone (1.2 mmol), diethyl malonate (1.0 mmol), and K2CO3 (15.8 mg, 10 mol%) in acetone (2 mL) was heated to 60 °C with stirring. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding β,γ-unsaturated enone.

Protocol 3: Synthesis of Halogen-Substituted Allenyl Ketones via Ring Opening[9][10]

To a solution of 1-propadienylcyclohexanol (0.5 mmol) in a mixture of CH2Cl2/H2O (3 mL/0.3 mL) was added N-chlorosuccinimide (NCS, 0.6 mmol) and AgNO3 (0.05 mmol). The reaction mixture was stirred at 40 °C for 12 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the corresponding halogen-substituted allenyl ketone.

Visualizations of Key Pathways and Workflows

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Caption: Workflow for the multicomponent synthesis of functionalized cyclopentenes.

This compound and the broader class of allenyl ketones represent a versatile and powerful class of building blocks in organic synthesis. Their unique structural and electronic features allow for a wide range of transformations, providing efficient access to complex carbocyclic and heterocyclic scaffolds. The continued development of novel reactions and catalytic systems involving allenyl ketones promises to further expand their utility in the total synthesis of natural products and the development of new therapeutic agents. Researchers are encouraged to explore the reactivity of this synthon to unlock new pathways for molecular construction.

References

- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]

- 2. Chiral Allenylcarbonyls – Underexploited Building Blocks for Complex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. Nazarov Cyclization [organic-chemistry.org]

- 6. Nazarov_cyclization_reaction [chemeurope.com]

- 7. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Catalytic Reactions of 4,5-Heptadien-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of catalytic reactions involving 4,5-Heptadien-2-one, a versatile building block in organic synthesis. The unique reactivity of its allenic and ketone functionalities allows for a diverse range of transformations, leading to the construction of complex molecular architectures. This document outlines key catalytic strategies, including organocatalytic conjugate additions, metal-catalyzed cyclizations, and biocatalytic reductions, complete with experimental protocols and expected outcomes.

Organocatalytic Asymmetric Conjugate Addition

The electron-deficient allene moiety in this compound is an excellent Michael acceptor. Chiral organocatalysts, particularly cinchona alkaloid derivatives, can facilitate the enantioselective conjugate addition of various nucleophiles, providing access to valuable chiral building blocks.

A prominent application is the asymmetric addition of β-ketoesters. This reaction, proceeding under phase-transfer conditions, typically yields β,γ-unsaturated carbonyl compounds with high diastereo- and enantioselectivity.[1]

Table 1: Organocatalytic Asymmetric Conjugate Addition to Allenic Ketones - Representative Data [1]

| Entry | Allene Substrate (Analogue) | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl allenyl ketone | Diethyl malonate | Cinchona Alkaloid Derivative (10) | Toluene | 24 | 95 | 92 |

| 2 | Methyl allenyl ketone | 2-Oxocyclohexanecarboxylate | Cinchona Alkaloid Derivative (10) | CH2Cl2 | 48 | 88 | 90 |

| 3 | Ethyl allenyl ketone | Dibenzyl malonate | Biphenyl-based Quaternary Ammonium Salt (5) | Toluene | 12 | 98 | 96 |

| 4 | Isopropyl allenyl ketone | Ethyl 2-oxocyclopentanecarboxylate | Cinchona Alkaloid Derivative (10) | THF | 36 | 91 | 94 |

Experimental Protocol: Asymmetric Conjugate Addition of Diethyl Malonate

This protocol is adapted from established procedures for allenic ketones.[1]

Materials:

-

This compound

-

Diethyl malonate

-

Cinchona alkaloid-derived phase-transfer catalyst (e.g., a quinine-derived quaternary ammonium salt)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL) at room temperature, add the cinchona alkaloid-derived catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous potassium carbonate (2.0 mmol).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β,γ-unsaturated ketone.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Diagram 1: Organocatalytic Conjugate Addition Workflow

Caption: Workflow for the organocatalytic conjugate addition.

Metal-Catalyzed Cyclization Reactions

The dual functionality of this compound makes it an excellent substrate for metal-catalyzed cyclization reactions, leading to the formation of various carbocyclic and heterocyclic scaffolds. Palladium and gold catalysts are particularly effective in activating the allene moiety towards intramolecular nucleophilic attack by the enolate of the ketone.

Table 2: Palladium-Catalyzed Cycloisomerization of Allenyl Malonates (Analogous Systems)

| Entry | Substrate (Analogue) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Diethyl 2-allyl-2-(buta-2,3-dien-1-yl)malonate | Pd(dba)₂ | dppe | NaH | THF | 65 | 85 |

| 2 | Diethyl 2-allyl-2-(penta-3,4-dien-1-yl)malonate | Pd(PPh₃)₄ | - | K₂CO₃ | DMSO | 80 | 78 |

| 3 | Diethyl 2-(buta-2,3-dien-1-yl)-2-(prop-2-yn-1-yl)malonate | [Pd(π-allyl)Cl]₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 92 |

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This generalized protocol is based on known palladium-catalyzed cyclizations of related allenes.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂)

-

Phosphine ligand (if required, e.g., dppe, dppf)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., THF, Dioxane, DMSO)

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

-

Add the anhydrous solvent, followed by the base (1.5 equivalents).

-

Add a solution of this compound (1.0 mmol) in the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.

-

Perform an aqueous workup as described in the organocatalysis protocol.

-

Purify the crude product by flash column chromatography to obtain the cyclized product.

-

Characterize the product by appropriate spectroscopic methods.

Diagram 2: Proposed Catalytic Cycle for Pd-Catalyzed Cyclization

Caption: A plausible catalytic cycle for palladium-catalyzed cyclization.

Biocatalytic Reduction of the Alkene Moiety

Enoate reductases (ERs) from the "Old Yellow Enzyme" family are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. The α,β-unsaturated ketone moiety within the allenic system of this compound can be a substrate for these enzymes, potentially leading to the stereoselective formation of the corresponding saturated ketone. This reaction typically requires a cofactor regeneration system, often using glucose and glucose dehydrogenase (GDH).

Table 3: Biocatalytic Reduction of α,β-Unsaturated Ketones with Enoate Reductases - Representative Data

| Entry | Substrate (Analogue) | Ene Reductase | Cofactor Regeneration | Buffer | Conversion (%) | ee (%) |

| 1 | 2-Cyclohexen-1-one | OYE1 | Glucose/GDH | KPi (pH 7.0) | >99 | >99 (R) |

| 2 | (R)-Carvone | OYE2 | Formate/FDH | Tris-HCl (pH 7.5) | 98 | >99 (2R,5R) |

| 3 | Ketoisophorone | YqjM | Isopropanol/ADH | KPi (pH 6.5) | 95 | 92 (S) |

| 4 | 2-Methyl-2-pentenal | Le-ER | Glucose/GDH | Tris-HCl (pH 7.0) | >99 | 98 (R) |

Experimental Protocol: Biocatalytic Reduction with an Enoate Reductase

This protocol is a general guideline for the biocatalytic reduction of activated alkenes.

Materials:

-

This compound

-

Enoate reductase (e.g., from a commercial supplier or expressed in-house)

-

NADP⁺ or NAD⁺

-

Glucose

-

Glucose dehydrogenase (GDH)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic co-solvent (e.g., DMSO, isopropanol), if needed for substrate solubility

-

Ethyl acetate for extraction

Procedure:

-

In a reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.

-

Add the ene reductase solution.

-

If required, add a solution of this compound in a minimal amount of a water-miscible co-solvent.

-

Gently stir the reaction mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography if necessary.

-

Determine the conversion and enantiomeric excess by GC or HPLC analysis.

Diagram 3: Biocatalytic Reduction System

Caption: Schematic of the biocatalytic reduction with cofactor regeneration.

References

Application Notes and Protocols: 4,5-Heptadien-2-one in Medicinal Chemistry

Initial Literature Survey: A comprehensive search of available scientific literature and chemical databases reveals a notable lack of specific applications for 4,5-heptadien-2-one in medicinal chemistry. The primary information available for this compound and its close derivatives, such as 3,3,6-trimethyl-4,5-heptadien-2-one, centers on its identity as a chemical intermediate in organic synthesis and its presence in food chemistry.[1] There is currently no substantial body of research detailing its biological activity, mechanism of action, or direct use in the development of therapeutic agents.

While the core structure of a heptadienone is present in some biologically active molecules, such as certain curcumin analogs with demonstrated anticancer properties, these compounds are structurally distinct from the specific molecule of this compound.[2] For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to induce apoptosis in lung cancer cells through the PI3K/Akt and ERK1/2 pathways, but this molecule is a significantly more complex diarylheptanoid.[2]

The allenic and ketone functionalities of this compound present potential for its use as a versatile building block in the synthesis of more complex molecules.[1] The allene can undergo various cycloaddition reactions, and the ketone provides a reactive site for forming new carbon-carbon bonds and other functional group transformations.[1] This suggests that while direct applications are not documented, its utility may lie in the synthesis of novel scaffolds for drug discovery.

Given the absence of specific data on the medicinal chemistry applications of this compound, the following sections provide a generalized framework and hypothetical protocols that researchers could adapt should this molecule or its derivatives be identified as a potential therapeutic agent in the future.

Hypothetical Application Notes

Potential as a Synthetic Scaffold:

The unique chemical structure of this compound, featuring a reactive allene and a ketone, makes it a candidate for diversity-oriented synthesis (DOS).[3] DOS strategies aim to generate libraries of structurally diverse small molecules from a common starting material.[3] In a hypothetical scenario, the ketone could be functionalized to introduce various side chains, while the allene could participate in cycloaddition or transition metal-catalyzed reactions to create a range of heterocyclic and carbocyclic frameworks. These new molecular entities could then be screened for biological activity against various therapeutic targets.

Considerations for Derivative Synthesis:

The synthesis of structural analogs of this compound would be a critical first step in exploring its medicinal chemistry potential.[1] Modifications could include:

-

Substitution at the allenic carbons: Introducing different alkyl or aryl groups could influence steric and electronic properties, potentially impacting biological target binding.

-

Modification of the ketone: Reduction to an alcohol, conversion to an oxime, or other derivatizations could alter polarity and hydrogen bonding capabilities.

-

Alteration of the alkyl backbone: Changes in chain length or branching could affect lipophilicity and overall molecular shape.

General Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and biological evaluation of this compound derivatives.

General Protocol for the Synthesis of this compound Derivatives (Hypothetical):

This protocol is a generalized example and would require significant optimization for specific derivatives.

-

Reaction Setup: To a solution of a suitable starting material (e.g., a propargyl alcohol derivative) in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add a base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C).

-

Intermediate Formation: Allow the reaction to stir for a specified time to form the lithium acetylide intermediate.

-

Electrophilic Quench: Introduce an appropriate electrophile (e.g., an alkyl halide or an aldehyde) to react with the acetylide.

-

Allene Formation: Subsequent rearrangement of the propargyl intermediate, potentially through acid or metal catalysis, would yield the allene moiety of the this compound derivative.

-

Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).

General Protocol for In Vitro Cytotoxicity Assay (Hypothetical):

This protocol describes a standard method to assess the potential anticancer activity of newly synthesized compounds.

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Should experimental data become available, it should be summarized in a clear and structured format.